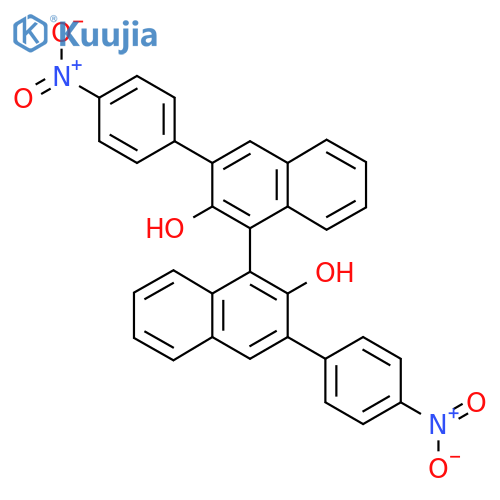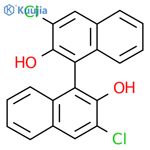- Synthesis of Chiral 3,3'-Disubstituted (S)-BINOL Derivatives via the Kumada and Suzuki Coupling and Their Antibacterial Activity, Russian Journal of General Chemistry, 2020, 90(8), 1507-1517
Cas no 945852-58-4 ((S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol)

945852-58-4 structure
商品名:(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol
CAS番号:945852-58-4
MF:C32H20N2O6
メガワット:528.511008262634
CID:4552897
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol 化学的及び物理的性質
名前と識別子
-
- (S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
- (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
- (S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol
- 1-[2-hydroxy-3-(4-nitrophenyl)naphthalen-1-yl]-3-(4-nitrophenyl)naphthalen-2-ol
- 3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
- (aR)-3,3'-Bis(4-nitrophenyl)-1,1'-binaphthalene-2,2'-diol
- (R)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol
- (1S)-3,3′-Bis(4-nitrophenyl)[1,1′-binaphthalene]-2,2′-diol (ACI)
- (S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol
-
- インチ: 1S/C32H20N2O6/c35-31-27(19-9-13-23(14-10-19)33(37)38)17-21-5-1-3-7-25(21)29(31)30-26-8-4-2-6-22(26)18-28(32(30)36)20-11-15-24(16-12-20)34(39)40/h1-18,35-36H
- InChIKey: MCKOBOYULUSWGP-UHFFFAOYSA-N
- ほほえんだ: OC1C(C2C=CC(=CC=2)[N+](=O)[O-])=CC2C=CC=CC=2C=1C1=C(C(C2C=CC(=CC=2)[N+](=O)[O-])=CC2C=CC=CC1=2)O
計算された属性
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 40
- 回転可能化学結合数: 3
- 複雑さ: 817
- 疎水性パラメータ計算基準値(XlogP): 8.2
- トポロジー分子極性表面積: 132
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Apollo Scientific | OR340013-250mg |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol |
945852-58-4 | 98% | 250mg |
£48.00 | 2025-02-19 | |
| TRC | S108900-100mg |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binapthalene]-2,2'-diol |
945852-58-4 | 100mg |
$ 640.00 | 2022-06-02 | ||
| Ambeed | A763148-5g |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol |
945852-58-4 | 98% 99%ee | 5g |
$685.0 | 2025-02-20 | |
| SU ZHOU XIN JIA YUAN HUA XUE Technology Co., Ltd. | lj0061-100mg |
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol |
945852-58-4 | 98%,99%e.e. | 100mg |
¥956.7 | 2024-07-19 | |
| abcr | AB594714-5g |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol; . |
945852-58-4 | 5g |
€1084.70 | 2024-07-24 | ||
| Aaron | AR00IMHI-250mg |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol |
945852-58-4 | 97% | 250mg |
$36.00 | 2025-02-11 | |
| abcr | AB594714-250mg |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol; . |
945852-58-4 | 250mg |
€148.90 | 2024-07-24 | ||
| A2B Chem LLC | AI67850-1g |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol |
945852-58-4 | 95% | 1g |
$120.00 | 2024-05-20 | |
| Apollo Scientific | OR340013-100mg |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol |
945852-58-4 | 98% | 100mg |
£17.00 | 2025-03-21 | |
| Ambeed | A763148-250mg |
(S)-3,3'-Bis(4-nitrophenyl)-[1,1'-binaphthalene]-2,2'-diol |
945852-58-4 | 98% 99%ee | 250mg |
$57.0 | 2025-02-20 |
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Aluminum chloride Solvents: Toluene ; 45 min, 200 psi, 100 °C
リファレンス
合成方法 2
はんのうじょうけん
1.1 Reagents: Sodium carbonate Catalysts: Dichlorobis(triphenylphosphine)palladium Solvents: Dimethylformamide , Water ; 6 h, 90 °C
リファレンス
- Synthetic method of chiral phosphoric acid catalyst, China, , ,
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol Raw materials
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol Preparation Products
(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol 関連文献
-
Magdalena Barwiolek,Edward Szlyk,Anna Kozakiewicz,Tadeusz Muziol,Alina Bieńko,Julia Jezierska Dalton Trans., 2018,47, 13902-13912
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Kyu-Ho Han,Chang-Hyun Lee,Mikio Kinoshita,Chan-Ho Oh,Ken-ichiro Shimada,Michihiro Fukushima Food Funct., 2016,7, 1814-1824
-
4. Trapping shape-controlled nanoparticle nucleation and growth stages via continuous-flow chemistry†Tabot M. D. Besong,Noktan M. AlYami,Khabiboulakh Katsiev,Dalaver H. Anjum,Ahmed Abdelkader,Pedro M. F. J. Costa,Victor M. Burlakov,Alain Goriely,Osman M. Bakr Chem. Commun., 2017,53, 2495-2498
-
Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194
945852-58-4 ((S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol) 関連製品
- 853680-95-2(4-{[(tert-butoxy)carbonyl]amino}-2-[(4-methylphenyl)methyl]butanoic acid)
- 2227884-74-2(rac-(1R,2R)-2-(4-bromo-5-methylthiophen-2-yl)cyclopropane-1-carboxylic acid)
- 1485565-50-1(1-cyclohexyl-1H-1,2,3-triazole-4-carbaldehyde)
- 1428364-32-2(N-ethyl-N-(3-methylphenyl)-5H,6H,7H-pyrazolo3,2-b1,3oxazine-3-carboxamide)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
- 1187933-35-2(5-Bromo-1-methylquinolin-2(1H)-one)
- 1010867-79-4(5-[2-(2,6-dimethylmorpholin-4-yl)ethoxy]-2-(4-phenyl-1H-pyrazol-3-yl)phenol)
- 865659-03-6(1-(4-FLUOROPHENYL)-4-(6-[4-(4-FLUOROPHENYL)PIPERAZINO]-2,4-HEXADIYNYL)PIPERAZINE)
- 98489-83-9(5-(2-hydroxyethyl)-6-methyl-2-(methylsulfanyl)-4(3H)-pyrimidinone)
- 17412-39-4(2,6-Dimethylimidazo[1,2-b]pyridazine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:945852-58-4)(S)-3,3'-Bis(4-nitrophenyl)-1,1'-binapthalene-2,2'-diol

清らかである:99%/99%
はかる:1g/5g
価格 ($):154.0/616.0

